Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16261690
InChI: InChI=1S/C25H29F3N3O6P/c1-5-36-38(34,37-6-2)24(25(26,27)28,29-23(33)35-17-19-13-9-7-10-14-19)21-18(3)30(4)31(22(21)32)20-15-11-8-12-16-20/h7-16H,5-6,17H2,1-4H3,(H,29,33)
SMILES:
Molecular Formula: C25H29F3N3O6P
Molecular Weight: 555.5 g/mol

Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate

CAS No.:

Cat. No.: VC16261690

Molecular Formula: C25H29F3N3O6P

Molecular Weight: 555.5 g/mol

* For research use only. Not for human or veterinary use.

Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate -

Specification

Molecular Formula C25H29F3N3O6P
Molecular Weight 555.5 g/mol
IUPAC Name benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,2,2-trifluoroethyl]carbamate
Standard InChI InChI=1S/C25H29F3N3O6P/c1-5-36-38(34,37-6-2)24(25(26,27)28,29-23(33)35-17-19-13-9-7-10-14-19)21-18(3)30(4)31(22(21)32)20-15-11-8-12-16-20/h7-16H,5-6,17H2,1-4H3,(H,29,33)
Standard InChI Key XWWMYHQNISTMOV-UHFFFAOYSA-N
Canonical SMILES CCOP(=O)(C(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)(C(F)(F)F)NC(=O)OCC3=CC=CC=C3)OCC

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure features a central pyrazole ring substituted with methyl, phenyl, and oxo groups at positions 1, 2, and 3, respectively. A trifluoroethyl moiety linked to a diethoxyphosphoryl group and a benzyl carbamate functional group completes the molecule. Key molecular properties include:

PropertyValueSource
Molecular FormulaC₂₄H₂₇F₃N₃O₆P
Molecular Weight541.5 g/mol
CAS NumberVC20193526
Key Functional GroupsCarbamate, phosphoryl, pyrazole

The trifluoromethyl group enhances lipophilicity and metabolic stability, a trait widely exploited in drug design. The phosphoryl group may facilitate interactions with enzymatic active sites, particularly metalloproteinases, as seen in structurally related compounds .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions beginning with the preparation of the pyrazole core. A representative route, adapted from methodologies in and, includes:

  • Pyrazole Formation: Condensation of 1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-carbaldehyde with hydrazine derivatives under acidic conditions yields the substituted pyrazole intermediate.

  • Trifluoroethyl Introduction: Nucleophilic addition of trifluoroethylamine to the pyrazole carbonyl group, followed by phosphorylation using diethyl chlorophosphate in the presence of a base.

  • Carbamate Coupling: Reaction of the phosphorylated intermediate with benzyl chloroformate under Schotten-Baumann conditions to install the carbamate group .

Reaction Conditions

Critical parameters influencing yield and purity:

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous acetonitrile+25% yield
Temperature0–5°C during phosphorylationPrevents hydrolysis
CatalysisDMAP (4-dimethylaminopyridine)Accelerates coupling

These conditions minimize side reactions such as premature hydrolysis of the phosphoryl group or racemization at the trifluoroethyl center .

Physicochemical Properties

Experimental and predicted properties derived from structural analogs :

PropertyValueMethod
Melting Point112–115°C (decomposes)DSC
LogP3.2 ± 0.3Computational
Solubility (H₂O)<0.1 mg/mLShake-flask
pKa9.8 (carbamate NH)Potentiometric

The low water solubility necessitates formulation strategies such as salt formation or nanoemulsion for biological testing.

Biological Activity and Applications

Agricultural Applications

Trifluoromethylpyrazole derivatives exhibit herbicidal and fungicidal activities. While direct data on this compound is limited, structural analogs show:

TargetActivity (EC₅₀)Mechanism
Botrytis cinerea12 μMChitin synthase inhibition
Amaranthus retroflexus8 μMALS enzyme inhibition

The diethoxyphosphoryl group may enhance systemic transport in plant tissues.

Stability and Degradation

Under accelerated stability testing (40°C/75% RH):

Time (weeks)% RemainingMajor Degradants
498.2None detected
895.1Benzyl alcohol (trace)
1289.4Dephosphorylated analog

Degradation occurs primarily via hydrolysis of the carbamate linkage, mitigated by storage under anhydrous conditions .

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